molecular formula C22H17Cl2N3O3 B5483771 N'-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

N'-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide

Cat. No.: B5483771
M. Wt: 442.3 g/mol
InChI Key: AROOAZVHDKORCX-RAWMCFOBSA-N
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Description

N’-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a dichlorophenyl group, a pyrrolidine ring, and a carbohydrazide moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the furan ring substituted with a dichlorophenyl groupThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N’-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N’-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and pyrrolidine-based molecules with comparable structures and functional groups .

Uniqueness

What sets N’-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide apart is its unique combination of a dichlorophenyl-substituted furan ring and a pyrrolidine-carbohydrazide moiety. This distinct structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[(Z)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O3/c23-17-8-4-7-15(20(17)24)18-10-9-14(30-18)11-26-27-22(29)19-16(12-25-21(19)28)13-5-2-1-3-6-13/h1-11,16,19H,12H2,(H,25,28)(H,27,29)/b26-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROOAZVHDKORCX-RAWMCFOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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